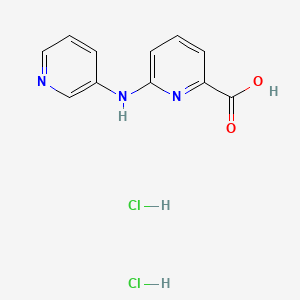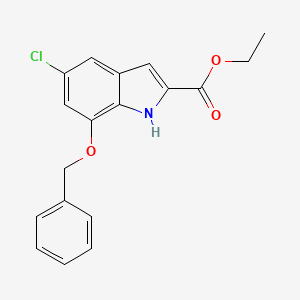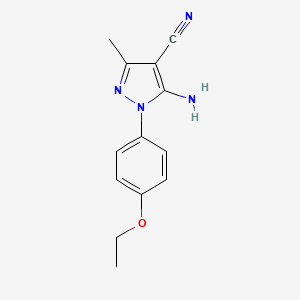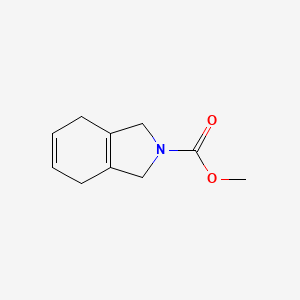
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride
Vue d'ensemble
Description
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride (6-PA) is an important organic compound that has been widely used in a variety of scientific research applications. 6-PA is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is known for its ability to form strong hydrogen bonds and serve as a ligand for many metals. 6-PA is a strong acid, and its dihydrochloride form is highly soluble in water, making it an ideal compound for use in aqueous solutions.
Applications De Recherche Scientifique
Reactivity in Coordination Polymers
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride demonstrates interesting reactivity in the formation of coordination polymers. For instance, Pyridine-2,4,6-tricarboxylic acid, a structurally related compound, reacts with Zn(II) salts to form various coordination polymers and metallomacrocycles, depending on the presence or absence of additional pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis and Catalytic Activity
The compound and its derivatives have been studied for their potential in catalytic activities. For example, substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, structurally similar to the compound , have shown the ability to form stable complexes with Cu(II) ions, which have been utilized as catalysts in addition reactions (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).
Involvement in Synthetic Chemistry
This compound plays a role in various synthetic pathways. For example, research has explored its use in the synthesis of new pyridine derivatives, which have potential applications in antibacterial and antifungal activities (Patel & Agravat, 2007). Another study utilized pyridine 3-carboxillic acid, a related compound, in the synthesis of nicotinic acid hydrazide derivatives with antimycobacterial activity (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Application in Molecular Docking and Screening
The compound has been involved in molecular docking studies, which are essential in drug discovery and development. For instance, 1H-indole-3-carboxylic acid pyridine-3-ylamides, structurally similar compounds, were synthesized and found to show high affinity and selectivity for the 5-HT(2C) receptor, indicating potential for therapeutic applications (Park, Kim, Park, Park, & Seong, 2008).
Propriétés
IUPAC Name |
6-(pyridin-3-ylamino)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.2ClH/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8;;/h1-7H,(H,13,14)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKYSLUEXGQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)





